(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester (3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766250
InChI: InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1
SMILES: CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13766250

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1
Standard InChI Key ORRVKLSXTZZGJV-UWVGGRQHSA-N
Isomeric SMILES CCOC(=O)[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C
SMILES CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Overview

(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is a chiral piperidine derivative with a stereochemically defined configuration. Its structure includes:

  • Piperidine ring: A six-membered saturated amine ring.

  • Boc-protected amino group: A tert-butoxycarbonyl (Boc) moiety at position 4, serving as a temporary protective group for the amine.

  • Ethyl ester: An ethyl ester group at position 3, derived from carboxylic acid esterification.

  • Stereochemistry: Absolute configurations (3S,4S) at the chiral centers, critical for biological activity and synthetic utility .

Molecular Formula: C₁₃H₂₄N₂O₄
Molecular Weight: 272.34 g/mol
CAS Number: 2602442-14-6 (reported for a related stereoisomer) ; 864853-17-8 (specific to (3S,4S)) .

Synthetic Pathways

Key Steps in Synthesis

  • Piperidine Ring Formation:

    • Cyclization of amino acid precursors or nucleophilic substitution reactions to form the piperidine core.

    • Example: Alkylation of amines with halides or use of carbonyl reagents .

  • Introduction of Functional Groups:

    • Boc Protection: Reaction of the 4-amino group with tert-butoxycarbonyl chloride (BocCl) in the presence of a base (e.g., triethylamine) .

    • Esterification: Conversion of the 3-carboxylic acid to an ethyl ester using ethanol and a catalyst (e.g., H₂SO₄ or DCC) .

  • Stereochemical Control:

    • Asymmetric synthesis or resolution using chiral auxiliaries (e.g., cinchona alkaloids) to achieve >99% enantiomeric excess (ee) .

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272.34 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Hydrophobicity)-0.42 (similar analogs)
SolubilitySoluble in organic solvents

Key Observations:

  • The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) but reduces water solubility .

  • The ethyl ester improves lipophilicity, aiding membrane permeability in biological systems.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

  • Protease Inhibitors:

    • Serves as a precursor for renin inhibitors, targeting hypertension via the renin-angiotensin-aldosterone system (RAAS) .

    • Example: Derivatives with hydroxyl or hydrophobic groups at C4 enhance binding to aspartic proteases .

  • CNS Drug Development:

    • Used in synthesizing compounds targeting central nervous system disorders (e.g., anxiety, depression) .

  • Solid-Phase Synthesis:

    • Boc protection facilitates orthogonal deprotection strategies in combinatorial chemistry .

Case Study: Renin Inhibitor Development

ParameterCompound 31 (from )Analog (from )
IC₅₀ (Human Renin)3 nM3,000 nM
Oral Bioavailability60% (rat)<10%
Selectivity>30 μM (off-target proteases)>30 μM

Mechanism:

  • The piperidine scaffold mimics the transition state of peptide substrates, while the Boc group modulates binding affinity .

Stereochemical and Stereoisomeric Considerations

Importance of (3S,4S) Configuration

  • Biological Activity: The (3S,4S) stereoisomer exhibits superior binding to renin compared to (3R,4R) or meso forms .

  • Synthetic Challenges:

    • Achieving high enantiopurity requires chiral resolution or asymmetric catalysis .

    • Example: Cinchona base-catalyzed methanolysis of meso intermediates yields enantiomerically pure compounds .

Comparative Analysis of Stereoisomers

Parameter(3S,4S)(3R,4R)
CAS Number864853-17-8 2891581-10-3 (HCl salt)
EfficacyHigh (renin inhibition)Moderate
Synthetic ComplexityModerateModerate
HazardClassificationPrecautions
Skin IrritationCategory 2Wear gloves; wash thoroughly
Eye IrritationCategory 2AUse goggles; rinse with water
Respiratory ToxicitySpecific organ toxicity (Category 3)Avoid inhalation; use fume hood

Storage:

  • Store at 0–8°C in a dry, well-ventilated area .

  • Avoid exposure to strong acids or bases, which may cleave the Boc group .

Research Gaps and Future Directions

  • Optimization of Synthesis:

    • Development of greener methods to reduce reliance on chlorinated solvents .

  • Biological Profiling:

    • In vivo studies to assess pharmacokinetics and toxicity of derivatives .

  • Catalytic Asymmetric Synthesis:

    • Exploration of metal-catalyzed reactions to improve stereochemical control .

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